molecular formula C16H16N2O5 B5528292 N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide

N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B5528292
M. Wt: 316.31 g/mol
InChI Key: CIFZZBCWRDRSKG-UHFFFAOYSA-N
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Description

N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to a phenyl ring. The compound’s structure includes a methoxy group, a nitro group, and a methylphenoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a methylation reaction using methanol and a suitable catalyst.

    Acylation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Coupling Reaction: The final step involves coupling the nitrophenyl and methylphenoxy groups through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, methoxylation, and acylation processes, often carried out in batch reactors under controlled temperature and pressure conditions. The use of continuous flow reactors may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Amino derivatives: Formed through reduction of the nitro group.

    Oxides: Formed through oxidation reactions.

    Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The nitro and methoxy groups may play a role in its binding affinity to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-(2-methylphenoxy)acetamide: Lacks the nitro group.

    N-(3-nitrophenyl)-2-(2-methylphenoxy)acetamide: Lacks the methoxy group.

    N-(3-methoxy-5-nitrophenyl)-2-phenoxyacetamide: Lacks the methyl group on the phenoxy ring.

Uniqueness

N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide is unique due to the presence of both methoxy and nitro groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-11-5-3-4-6-15(11)23-10-16(19)17-12-7-13(18(20)21)9-14(8-12)22-2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFZZBCWRDRSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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